9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one
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Overview
Description
9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one is a complex organic compound characterized by its unique structure, which includes a methoxynaphthalene moiety and a cyclopentanaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one typically involves multi-step organic reactions. One common approach is to start with naphthalen-1-ylmethanol and methoxynaphthalene derivatives. The reaction conditions often include the use of dry tetrahydrofuran (THF) as a solvent and triethylamine as a base. The mixture is stirred at room temperature, followed by purification steps such as recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent dyes
Mechanism of Action
The mechanism of action of 9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Shares a similar naphthalene structure but differs in its functional groups and overall structure.
2-(Naphthalen-1-yl)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Another compound with a naphthalene core, used in similar applications.
Uniqueness
9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one is unique due to its cyclopentanaphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other naphthalene derivatives may not be suitable.
Properties
CAS No. |
917894-81-6 |
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Molecular Formula |
C24H18O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(2-methoxynaphthalen-1-yl)-1,2-dihydrocyclopenta[b]naphthalen-3-one |
InChI |
InChI=1S/C24H18O2/c1-26-21-13-11-15-6-2-4-8-18(15)23(21)24-19-9-5-3-7-16(19)14-17-10-12-20(25)22(17)24/h2-9,11,13-14H,10,12H2,1H3 |
InChI Key |
KWXZERHAORWNGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=C4C(=CC5=CC=CC=C53)CCC4=O |
Origin of Product |
United States |
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